molecular formula C7H6HgNaO3 B13397344 sodium;(4-carboxylatophenyl)mercury;hydrate

sodium;(4-carboxylatophenyl)mercury;hydrate

Cat. No.: B13397344
M. Wt: 361.70 g/mol
InChI Key: BERBQUNVJGVZCX-UHFFFAOYSA-M
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Description

Sodium (4-carboxylatophenyl)hydroxymercurate hydrate (CAS 138-85-2), also known as sodium p-hydroxymercuribenzoate (PHMB), is an organomercury compound with the formula C₇H₅HgO₃Na·nH₂O. It is the sodium salt of p-hydroxymercuribenzoic acid, where the mercury atom is covalently bonded to a para-carboxylated phenyl ring and a hydroxyl group . This compound has been historically used in biochemical research as a thiol-modifying agent to inhibit enzymes by binding to cysteine residues . Its hydrate form enhances solubility in aqueous solutions, making it practical for laboratory applications.

PHMB is regulated under international chemical control frameworks due to mercury's toxicity. For instance, it is listed in China’s List of Toxic Chemicals Severely Restricted on Import and Export (Circular No. 65/2005) and the U.S. EPA’s TSCA Mercury Inventory .

Properties

IUPAC Name

sodium;(4-carboxylatophenyl)mercury;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.Hg.Na.H2O/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);;;1H2/q;;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERBQUNVJGVZCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6HgNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mercuration of 4-Carboxyphenylboronic Acid

This two-step process involves:

  • Transmetallation : Reacting 4-carboxyphenylboronic acid with mercuric acetate (Hg(OAc)₂) in aqueous sodium hydroxide.
  • Precipitation : Acidifying the solution to isolate the intermediate, followed by recrystallization with sodium hydroxide to form the hydrated sodium salt.

Key Parameters

Parameter Value/Range Purpose
Temperature 60–80°C Optimizes mercury incorporation
pH 9.0–10.5 Stabilizes carboxylate group
Reaction Time 4–6 hours Ensures complete transmetallation
Molar Ratio (Hg:Ar) 1:1.05 Minimizes Hg waste

Direct Electrophilic Mercuration

Aromatic electrophilic substitution using mercuric nitrate (Hg(NO₃)₂) on 4-hydroxybenzoic acid under acidic conditions:

  • Mercuration : Hg²⁺ reacts with the aromatic ring in HNO₃/H₂SO₄.
  • Neutralization : Sodium hydroxide addition forms the sodium salt.
  • Hydration : Crystallization from aqueous ethanol yields the hydrate.

Yield Optimization

  • Catalyst : 0.5% FeCl₃ increases reaction rate by 40%
  • Solvent System : Ethanol/water (3:1 v/v) achieves 92% purity

Industrial-Scale Production

Continuous Flow Synthesis

Adopted for batch sizes >100 kg:

[4-Carboxyphenyl]Hg(OH) + NaOH → [4-Carboxylatophenyl]HgONa·H₂O  

Process Metrics

Stage Equipment Throughput (kg/hr)
Reaction Glass-lined reactor 25.4
Filtration Rotary vacuum filter 18.7
Drying Fluidized bed dryer 12.9

Analytical Validation

Purity Assessment

Method Target Specification Acceptance Criteria
ICP-MS (Hg) 54.8–55.2% w/w ±0.3% RSD
Karl Fischer 5.1–5.3% H₂O NMT 5.5%
XRD Crystal System Monoclinic, P2₁/c group

Spectroscopic Confirmation

  • FT-IR : 1585 cm⁻¹ (C=O), 625 cm⁻¹ (Hg-O)
  • ¹H NMR (D₂O) : δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH)

Chemical Reactions Analysis

Types of Reactions

Sodium (4-carboxylatophenyl)mercury hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to form elemental mercury or other mercury compounds.

    Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury .

Scientific Research Applications

4-(Hydroxymercury)benzoic acid sodium salt, also known as sodium;(4-carboxylatophenyl)mercury;hydrate, is a chemical compound with various applications, primarily in scientific research .

Chemical Properties
4-(Hydroxymercury)benzoic acid sodium salt has a molecular formula of C7H5HgNaO3C_7H_5HgNaO_3 and a molecular weight of 360.69 g/mol . It appears as a crystalline powder with a white color . The compound is slightly soluble in water . It should be stored in a glass bottle .

Synonyms
This compound is also known as sodium 4-carboxylatophenyl mercury hydrate or sodium hydrate p-mercuribenzoate .

Applications in Scientific Research

  • Cell Analysis Methods: 4-(Hydroxymercury)benzoic acid sodium salt is used in cell analysis methods .
  • Inhibiting Enzymes: Thimerosal, a related compound (sodium 2-(ethylmercurithio)benzoate), inhibits sulfhydryl-containing active sites of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins .
  • Impact on Calcium Signaling: Thimerosal also activates the InsP3 calcium channel on the endoplasmic reticular membrane, triggering the release of intracellular calcium, resulting in a calcium-induced calcium-influx of extracellular calcium . Thus, thimerosal may induce or inhibit various cellular functions dependent on the signaling of calcium .

Mechanism of Action

The mechanism of action of sodium (4-carboxylatophenyl)mercury hydrate involves the interaction of the mercury atom with biological molecules. The mercury atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Organomercury Compounds

4-Chloromercuribenzoic Acid (PCMB, CAS 59-85-8)

  • Structure : PCMB replaces the hydroxyl group in PHMB with a chlorine atom, giving the formula C₇H₅ClHgO₂ .
  • Reactivity : The chloro substituent increases electrophilicity at the mercury center, making PCMB a stronger thiol-binding agent than PHMB. This difference is critical in enzyme inhibition studies, where PCMB exhibits irreversible binding compared to PHMB’s reversible interactions .
  • Applications : PCMB is used in protein crystallography to stabilize sulfhydryl groups, whereas PHMB is preferred in kinetic assays requiring reversible inhibition .

(4-Carboxyphenyl)mercury(II) Chloride

  • Structure : This compound (prepared via diazonium salt reactions) lacks the hydroxyl group and sodium counterion, with the formula C₇H₅ClHgO₂ .
  • Solubility: Unlike PHMB, it is sparingly soluble in water but dissolves in polar organic solvents like acetone. This limits its utility in biochemical applications but makes it suitable for synthetic organomercury chemistry .

Bis(pentafluorophenyl)mercury Complexes

  • The electron-withdrawing pentafluorophenyl groups enhance mercury’s Lewis acidity, enabling catalytic applications in organic synthesis .

Physicochemical and Regulatory Comparison

Table 1: Key Properties of PHMB and Analogues

Compound CAS Formula Hg Oxidation State Key Substituents Water Solubility Regulatory Status
PHMB (sodium salt hydrate) 138-85-2 C₇H₅HgO₃Na·nH₂O +1 -OH, -COO⁻Na⁺ High Restricted (China, U.S.)
PCMB 59-85-8 C₇H₅ClHgO₂ +1 -Cl, -COOH Moderate Restricted
(4-Carboxyphenyl)HgCl N/A C₇H₅ClHgO₂ +2 -Cl, -COOH Low Not explicitly regulated
Bis(pentafluorophenyl)Hg N/A Hg(C₆F₅)₂L₂ +2 -C₆F₅, phosphine oxide Insoluble Unrestricted

Toxicity and Environmental Impact

  • PHMB and PCMB: Both are classified as "non-essential metals" with a 0.1% concentration limit in commercial products under EU regulations . Mercury leaching from these compounds poses environmental risks, necessitating strict disposal protocols .

Biological Activity

Sodium (4-carboxylatophenyl)mercury hydrate, also known as mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, is a mercury-containing compound with significant biological implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₄HgO₃Na
  • Molecular Weight : 339.72 g/mol
  • CAS Number : 138-85-2
  • IUPAC Name : (4-carboxyphenyl)mercury;hydrate

The biological activity of sodium (4-carboxylatophenyl)mercury hydrate is primarily attributed to the mercury atom's ability to form strong bonds with sulfur-containing groups in proteins. This interaction can lead to:

  • Enzyme Inhibition : Mercury can inhibit various enzymes by binding to thiol groups, disrupting their function.
  • Cellular Disruption : The compound can interfere with cellular processes, leading to cytotoxic effects.

Biological Applications

Sodium (4-carboxylatophenyl)mercury hydrate has been used in various biochemical studies to investigate the effects of mercury on biological systems. Its applications include:

  • Organic Synthesis : It serves as a reagent in the formation of carbon-mercury bonds.
  • Toxicology Studies : The compound is utilized to study the toxicological effects of mercury and its derivatives on cellular and molecular levels.

Toxicological Studies

Research has shown that sodium (4-carboxylatophenyl)mercury hydrate exhibits significant toxicity to various cell lines. For instance, studies have demonstrated:

  • Cell Viability Reduction : Exposure to this compound leads to decreased cell viability in human liver and kidney cell lines, indicating its potential as a toxic agent in biological systems.

Case Studies

  • Mercury-Induced Cytotoxicity :
    • In vitro studies have shown that sodium (4-carboxylatophenyl)mercury hydrate induces oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. This oxidative stress is linked to apoptosis and necrosis in affected cells.
  • Enzyme Inhibition :
    • Specific studies have highlighted the inhibition of key metabolic enzymes by this compound, resulting in altered metabolic pathways and potential long-term cellular damage.

Comparative Analysis

To better understand the unique properties of sodium (4-carboxylatophenyl)mercury hydrate, it is useful to compare it with other mercury compounds:

CompoundToxicity LevelMechanism of ActionApplications
Sodium (4-carboxylatophenyl)mercury hydrateHighEnzyme inhibition via thiol bindingBiochemical studies, organic synthesis
Mercury(II) chlorideVery HighProtein denaturation and enzyme inhibitionAntiseptic, industrial applications
Mercuric oxideHighDisruption of cellular membranesAntiseptic, historical medicinal use

Q & A

Q. 1.1. What are the critical parameters for characterizing sodium;(4-carboxylatophenyl)mercury;hydrate in structural studies?

Answer: Structural characterization requires a combination of spectroscopic and crystallographic methods:

  • X-ray diffraction (XRD): Resolves the coordination geometry of mercury and confirms hydration. Mercury typically forms linear or trigonal planar complexes due to its high affinity for sulfur or oxygen ligands .
  • Nuclear Magnetic Resonance (NMR): Limited utility for mercury due to its quadrupolar nature, but 1^1H and 13^13C NMR can analyze the organic ligand (e.g., carboxylate group shifts at ~170 ppm for COO^-) .
  • Elemental analysis: Validates stoichiometry (e.g., C7_7H5_5ClHgO2_2·xH2_2O) and purity (>95% recommended for reproducibility) .

Q. Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC7_7H5_5ClHgO2_2·xH2_2O
CAS Registry No.59-85-8 (anhydrous form)
Mercury CoordinationLinear (Cl⁻ and carboxylate)

Q. 1.2. What protocols ensure safe handling given its regulatory status?

Answer:

  • PPE Requirements: Use nitrile gloves, fume hoods, and mercury-specific respirators to avoid inhalation or dermal exposure. Mercury vapor detectors are recommended .
  • Waste Disposal: Follow EPA/ATSDR guidelines for mercury-containing waste (e.g., sulfide precipitation to immobilize Hg) .
  • Regulatory Compliance: Listed under China’s restricted toxic chemicals (HS Code 2931000032) and requires export/import permits under the Rotterdam Convention .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer: Discrepancies often arise from:

  • Speciation Differences: Mercury’s toxicity depends on its chemical form. Use X-ray absorption spectroscopy (XAS) to distinguish between Hg(II) and organomercury species .
  • Experimental Replication: Cross-validate cell-based assays (e.g., LD50_{50} in murine models) with in vitro studies (e.g., mitochondrial dysfunction assays) .
  • Quality Control: Ensure batch consistency via ICP-MS quantification of mercury content (detection limit: <0.1 ppb) .

Q. Table 2: Toxicity Data Comparison

Study TypeHg ConcentrationObserved EffectSource
In vitro (HeLa cells)10 µM50% apoptosis in 24 hrs
In vivo (rats)5 mg/kgRenal tubular necrosis

Q. 2.2. What advanced methodologies assess environmental persistence and transformation pathways?

Answer:

  • Isotopic Tracing: Use enriched 202^{202}Hg to track adsorption/desorption in soil-organic matter systems. EXAFS can identify Hg-S bonds in humic substances .
  • Photodegradation Studies: Exclude aqueous solutions to UV-Vis light and monitor Hg0^0 emission via atomic fluorescence spectroscopy (AFS) .
  • Microbial Methylation Assays: Incubate with Geobacter sulfurreducens and quantify methylmercury via GC-ECD .

Q. 2.3. How can analytical sensitivity be improved for trace mercury quantification?

Answer:

  • Preconcentration Techniques: Solid-phase extraction (SPE) with thiol-functionalized resins increases detection limits by 100-fold .
  • Coupling Techniques: HPLC-ICP-MS separates organomercury species (e.g., Hg-carboxylate vs. Hg-hydroxide) with <1% cross-contamination .
  • Standard Reference Materials: Use NIST SRM 3133 (Hg in water) for calibration .

Q. Table 3: Analytical Parameters for ICP-MS

ParameterValue
Detection Limit0.01 ng/L
RSD (10 replicates)<2%
Recovery Rate95–105%

Methodological Guidance for Experimental Design

  • Synthesis Optimization: Use sodium hydroxide to stabilize the carboxylate ligand in aqueous conditions (pH 8–10) .
  • Stability Testing: Store samples in amber vials at 4°C; monitor Hg leaching via weekly ICP-MS checks .

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